molecular formula C7H4BrIN2 B14766844 5-Bromo-8-iodoimidazo[1,2-a]pyridine

5-Bromo-8-iodoimidazo[1,2-a]pyridine

Cat. No.: B14766844
M. Wt: 322.93 g/mol
InChI Key: DJUVYDPPXMINFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The core structure consists of a fused imidazole and pyridine ring, with bromine and iodine substituents at the 5- and 8-positions, respectively. Halogenation at these positions enhances the compound’s reactivity, lipophilicity, and capacity for halogen bonding, which are critical for interactions with biological targets such as enzymes and receptors . Imidazo[1,2-a]pyridines are widely studied for applications in drug discovery, including as kinase inhibitors, antimicrobial agents, and antiviral therapeutics .

Properties

Molecular Formula

C7H4BrIN2

Molecular Weight

322.93 g/mol

IUPAC Name

5-bromo-8-iodoimidazo[1,2-a]pyridine

InChI

InChI=1S/C7H4BrIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4H

InChI Key

DJUVYDPPXMINFF-UHFFFAOYSA-N

Canonical SMILES

C1=CN2C(=CC=C(C2=N1)I)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-8-iodoimidazo[1,2-a]pyridine typically involves the functionalization of imidazo[1,2-a]pyridine scaffolds. One common method includes the use of radical reactions facilitated by transition metal catalysis, metal-free oxidation, and photocatalysis strategies . For example, the copper-catalyzed iodine-mediated cyclization of 2-aminopyridine with arylacetylenes followed by palladium-catalyzed cross-coupling reactions with phosphines is a known route .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield and purity. These methods would typically include the use of continuous flow reactors and other advanced chemical engineering techniques to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-8-iodoimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, palladium-catalyzed cross-coupling reactions can yield various substituted imidazo[1,2-a]pyridine derivatives .

Scientific Research Applications

5-Bromo-8-iodoimidazo[1,2-a]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-8-iodoimidazo[1,2-a]pyridine involves its interaction with various molecular targets. For instance, it can act as a ligand in metal-catalyzed reactions, facilitating the formation of new chemical bonds. In biological systems, it may interact with specific enzymes or receptors, leading to its observed pharmacological effects .

Comparison with Similar Compounds

Structural Analogues and Halogen Effects

The biological and chemical properties of imidazo[1,2-a]pyridine derivatives are heavily influenced by halogen type, position, and substitution patterns. Key comparisons include:

Compound Name Substituents Key Properties Biological Activity References
8-Bromoimidazo[1,2-a]pyridine Br at 8-position High reactivity; used as a synthetic intermediate Antimicrobial, kinase inhibition
6-Bromo-8-fluoroimidazo[1,2-a]pyridine Br at 6, F at 8 Enhanced lipophilicity; improved metabolic stability Anticancer, antiviral
6,8-Dibromo-5-methylimidazo[1,2-a]pyridine Br at 6 and 8, Me at 5 Dual halogenation increases steric bulk; modulates enzyme binding Anticancer, antimicrobial
5-Bromo-8-methoxyimidazo[1,2-a]pyridine Br at 5, OMe at 8 Methoxy group improves solubility; bromine enhances halogen bonding Antitubercular, antiviral
5-Bromo-8-iodoimidazo[1,2-a]pyridine Br at 5, I at 8 Larger atomic radius of iodine may enhance target affinity or prolong half-life Theoretical: kinase inhibition, antimicrobial Inferred

Key Observations :

  • Halogen Position : Bromine at the 5-position (vs. 6 or 8) may alter electron density distribution, affecting interactions with aromatic residues in enzyme active sites .
  • Iodine vs. However, iodine’s higher molecular weight may reduce solubility, necessitating formulation optimization.
  • Dual Halogenation : Compounds with multiple halogens (e.g., 6,8-dibromo derivatives) exhibit synergistic effects in target modulation but face challenges in synthetic complexity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.